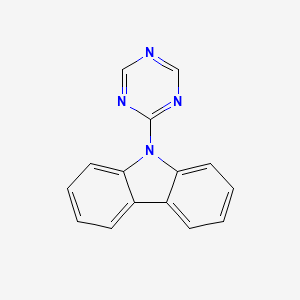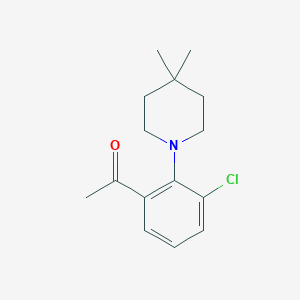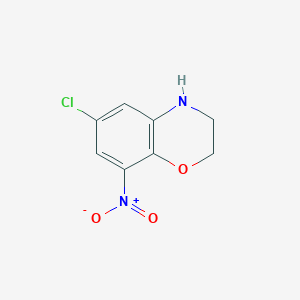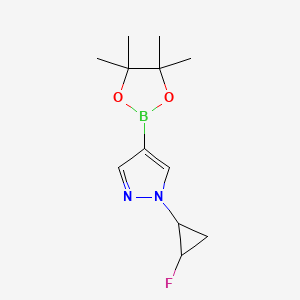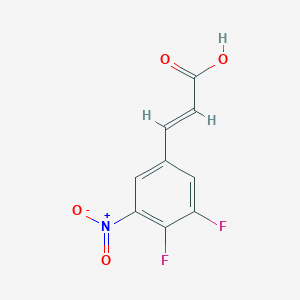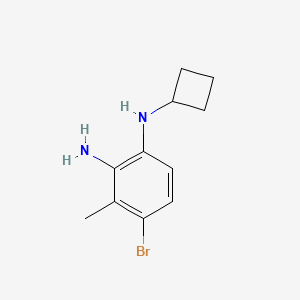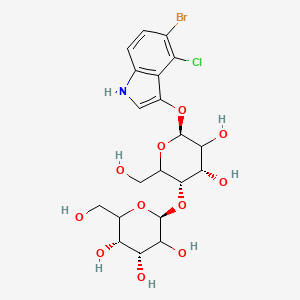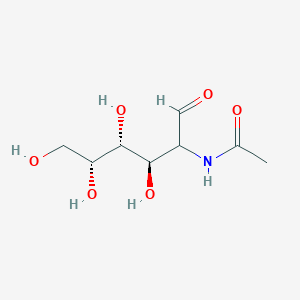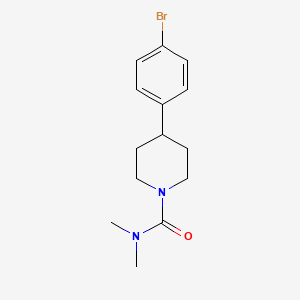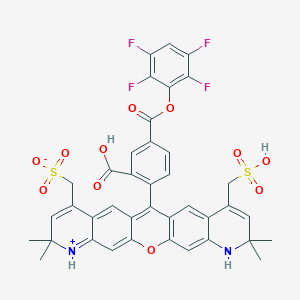
APDye 568 TFP Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 568 TFP Ester is an amine-reactive, orange fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. This compound is spectrally similar to Alexa Fluor 568 and CF 568, with absorption and emission maxima at 578 nm and 602 nm, respectively .
Preparation Methods
APDye 568 TFP Ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. This process typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and requires careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
APDye 568 TFP Ester primarily undergoes substitution reactions where the TFP ester group reacts with primary amines. The major product of this reaction is a stable amide bond formed between the dye and the biomolecule. This reaction is typically carried out at a basic pH to enhance the reactivity of the amine group and improve the efficiency of the labeling process .
Scientific Research Applications
APDye 568 TFP Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical techniques.
Biology: Commonly used to label proteins and antibodies for fluorescence microscopy, flow cytometry, and other imaging techniques.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and interaction of biomolecules.
Industry: Employed in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of APDye 568 TFP Ester involves the formation of a stable amide bond between the TFP ester group and the primary amines of biomolecules. This reaction is facilitated by the high reactivity of the TFP ester, which is more resistant to hydrolysis compared to other activated esters such as succinimidyl esters. This stability allows for more efficient and reproducible labeling of biomolecules .
Comparison with Similar Compounds
APDye 568 TFP Ester is similar to other fluorescent dyes such as Alexa Fluor 568, CF 568, and DyLight 568. it offers improved resistance to hydrolysis and more efficient labeling of biomolecules. The unique properties of this compound make it a preferred choice for applications requiring high sensitivity and stability .
Similar Compounds
- Alexa Fluor 568
- CF 568
- DyLight 568
Properties
Molecular Formula |
C39H30F4N2O11S2 |
|---|---|
Molecular Weight |
842.8 g/mol |
IUPAC Name |
[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54) |
InChI Key |
MYAPWPXZDQBHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)


